molecular formula C20H21NO4S B6638553 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide

5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide

Cat. No. B6638553
M. Wt: 371.5 g/mol
InChI Key: PKZTXPSVQZYZAT-UHFFFAOYSA-N
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Description

5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirochromene derivatives, which exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. This compound also exhibits anti-inflammatory and antimicrobial activity, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide. One of the directions is to further investigate its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent in animal models. Additionally, there is a need to explore the structure-activity relationship of this compound to design more potent derivatives with improved biological activity. Overall, the research on 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide involves the reaction of 3-acetylthiophene-2-carboxylic acid with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then cyclized with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the spirochromene scaffold. The final step involves the amidation of the carboxylic acid group with an amine to give the desired product.

Scientific Research Applications

5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.

properties

IUPAC Name

5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-13(22)18-10-14(12-26-18)19(23)21-16-11-20(6-8-24-9-7-20)25-17-5-3-2-4-15(16)17/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZTXPSVQZYZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide

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